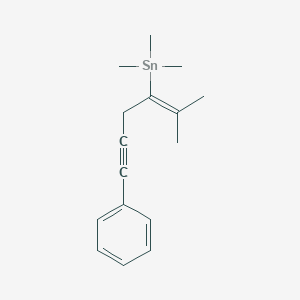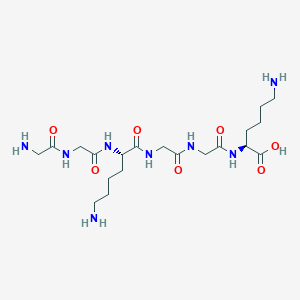![molecular formula C6H13N3 B14217594 2,5,8-Triazaspiro[3.5]nonane CAS No. 792921-02-9](/img/structure/B14217594.png)
2,5,8-Triazaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Triazaspiro[3.5]nonane is a chemical compound with the molecular formula C6H13N3 and a molecular weight of 127.19 g/mol . This compound is characterized by a spirocyclic structure containing three nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Triazaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of appropriate amines with cyclic ketones under controlled conditions. For example, tert-butyl-9-oxygenide-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be synthesized through a series of reactions involving tert-butyl esters and amines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves scalable reactions that can be optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5,8-Triazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2,5,8-Triazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,5,8-Triazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .
Comparación Con Compuestos Similares
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 7-azaspiro[3.5]nonane
Comparison: 2,5,8-Triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione has been studied for its antimicrobial activity, while 1,4,9-Triazaspiro[5.5]undecan-2-one is known for its selective inhibition of certain enzymes .
Propiedades
Número CAS |
792921-02-9 |
|---|---|
Fórmula molecular |
C6H13N3 |
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2,5,8-triazaspiro[3.5]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-6(3-7-1)4-8-5-6/h7-9H,1-5H2 |
Clave InChI |
MCXKMAHHKNHQNL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(CN1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


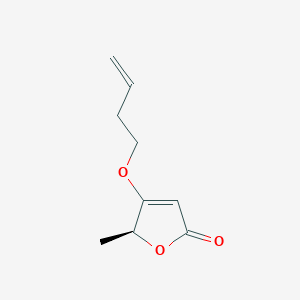
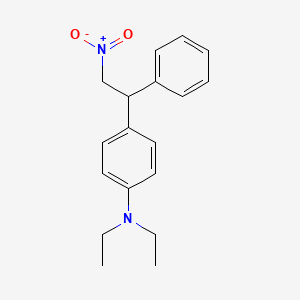


![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
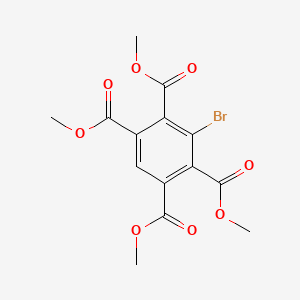
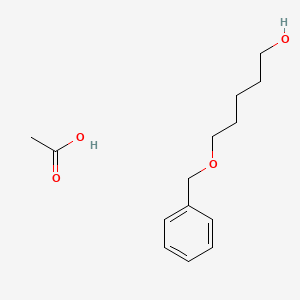
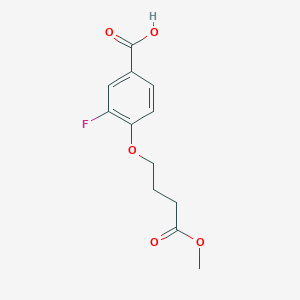
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
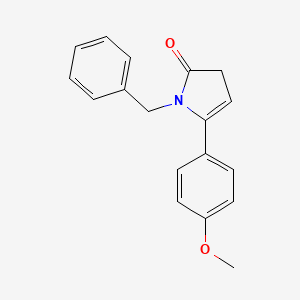
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
